10-Methoxyacenaphtho(1,2-b)quinoline
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Overview
Description
Preparation Methods
The synthesis of 10-Methoxyacenaphtho(1,2-b)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of acenaphthenequinone with aniline in the presence of a suitable catalyst can lead to the formation of the quinoline ring system . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
10-Methoxyacenaphtho(1,2-b)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the desired product. Major products formed from these reactions include acenaphthoquinolin-10-ol and other derivatives with modified functional groups .
Scientific Research Applications
10-Methoxyacenaphtho(1,2-b)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and as a probe in various biochemical assays . In industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 10-Methoxyacenaphtho(1,2-b)quinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups . The methoxy group at the 10th position plays a crucial role in modulating its activity and binding affinity to target molecules . Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
10-Methoxyacenaphtho(1,2-b)quinoline can be compared with other similar compounds such as acenaphthenequinone, quinoline, and their derivatives . While acenaphthenequinone lacks the quinoline ring system, quinoline does not possess the acenaphthene moiety. The presence of both moieties in this compound, along with the methoxy group, makes it unique and potentially more versatile in its applications . Similar compounds include acenaphthoquinolin-10-ol and other methoxy-substituted quinoline derivatives .
Properties
CAS No. |
132297-89-3 |
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Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
10-methoxyacenaphthyleno[2,1-b]quinoline |
InChI |
InChI=1S/C20H13NO/c1-22-14-8-9-18-13(10-14)11-17-15-6-2-4-12-5-3-7-16(19(12)15)20(17)21-18/h2-11H,1H3 |
InChI Key |
QELFRAMSIASYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C4=CC=CC5=C4C3=CC=C5)N=C2C=C1 |
Origin of Product |
United States |
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